molecular formula C19H21NO6 B2505260 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1171353-92-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2505260
CAS No.: 1171353-92-6
M. Wt: 359.378
InChI Key: GWBZKKLJORQJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzo[d][1,3]dioxole moiety, a 3,4-dimethoxyphenyl group, and an acetamide functional group, making it a subject of interest in various scientific research fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[d][1,3]dioxol-5-ol and 3,4-dimethoxyphenylacetic acid.

  • Reaction Steps:

    • The benzo[d][1,3]dioxol-5-ol is first converted to its corresponding ethyl ether derivative.

    • The 3,4-dimethoxyphenylacetic acid is activated and then coupled with the ethyl ether derivative to form the final compound.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: Substitution reactions at the aromatic rings are possible, especially with electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophilic aromatic substitution typically uses reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the benzo[d][1,3]dioxole ring.

  • Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution Products: Substituted derivatives at the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the 3,4-dimethoxyphenyl group.

  • 2-(3,4-dimethoxyphenyl)acetamide: Lacks the benzo[d][1,3]dioxol-5-yloxy group.

  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a different methoxy group position.

Uniqueness: The combination of benzo[d][1,3]dioxol-5-yloxy and 3,4-dimethoxyphenyl groups in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes recent findings related to its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

The compound's biological activity is primarily attributed to its structural components, which include a benzo[d][1,3]dioxole moiety and a 3,4-dimethoxyphenyl group. These features suggest potential interactions with various molecular targets within cells. The benzo[d][1,3]dioxole structure is known for its ability to modulate cellular pathways, potentially influencing enzyme activity and receptor interactions.

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics or interfering with cell cycle regulation. For instance, studies have shown that derivatives of benzodioxole can lead to G2-M phase arrest in cancer cells, indicating their potential as anticancer agents .

Efficacy in Cell Lines

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes findings from relevant research:

CompoundCell LineIC50 (µM)Mechanism
2aHep3B1625.8Induces G2-M arrest
2bHep3B2340Moderate activity
ControlDOX7.4Established anticancer agent

The data suggests that compound 2a exhibits potent anticancer activity comparable to doxorubicin (DOX), a well-known chemotherapeutic agent. The IC50 values indicate that while compound 2a shows significant cytotoxicity, compound 2b's effects are less pronounced .

Antioxidant Activity

In addition to its anticancer properties, the compound has been assessed for antioxidant activity. The DPPH assay results indicate varying levels of antioxidant capacity among synthesized derivatives:

  • Compound 2a : Significant antioxidant activity
  • Compound 2b : Moderate antioxidant activity
  • Trolox : Standard antioxidant for comparison (IC50 = 7.72 µM)

These findings highlight the dual role of the compound as both an anticancer and antioxidant agent, suggesting potential therapeutic applications beyond oncology .

Study on Anticancer Properties

A comprehensive study focused on the synthesis and biological evaluation of benzodioxole derivatives demonstrated that this compound significantly reduced alpha-fetoprotein (α-FP) secretion in Hep3B cells. This reduction is indicative of decreased tumor burden and improved cellular health post-treatment.

Flow cytometry analysis further corroborated these findings by showing a significant decrease in the G1 phase fraction and an increase in G2-M phase arrest upon treatment with compound 2a .

Comparative Analysis with Similar Compounds

The biological activities of this compound were compared with other benzodioxole derivatives:

Compound NameStructure TypeBiological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-acetamideAcetamideModerate anticancer activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-sulfonamideSulfonamidePotent anticancer activity

These comparisons reveal that while all derivatives exhibit some level of biological activity, the acetamide derivative stands out for its combined anticancer and antioxidant properties .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-22-15-5-3-13(9-17(15)23-2)10-19(21)20-7-8-24-14-4-6-16-18(11-14)26-12-25-16/h3-6,9,11H,7-8,10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBZKKLJORQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.